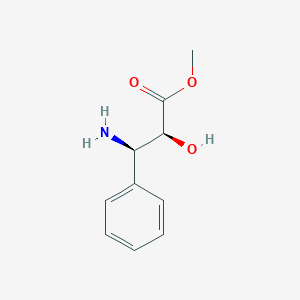

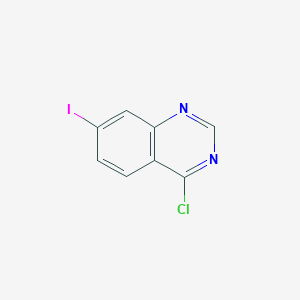

![molecular formula C9H5NO4S B1321552 4-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19995-46-1](/img/structure/B1321552.png)

4-Nitrobenzo[b]thiophene-2-carboxylic acid

Overview

Description

4-Nitrobenzo[b]thiophene-2-carboxylic acid (4-NBTCA) is a versatile organic compound that has been studied extensively in recent years due to its diverse applications in various fields of scientific research. 4-NBTCA is a yellow-colored solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is a member of the nitrobenzothiophene family of compounds and is commonly used as a building block for the synthesis of other organic compounds. 4-NBTCA has been studied for its potential uses in drug synthesis, material science, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Nitrobenzo[b]thiophene-2-carboxylic acid plays a significant role in chemical synthesis and structural analysis. A study by Cooper and Scrowston (1971) delved into the nitration of benzo[b]thiophen-2-carboxylic acid, providing insights into substitution reactions and structural elucidation using spectroscopy techniques (Cooper & Scrowston, 1971). Similarly, research by Guerrera et al. (1995) on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines highlighted novel aromatic nucleophilic substitutions, contributing to the understanding of molecular rearrangements (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Luminescence Studies

In the field of luminescence, Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of this compound, as potential sensitizers for Eu(III) and Tb(III) luminescence. Their work provided valuable information on the luminescence properties and structural characterization of these complexes (Viswanathan & Bettencourt-Dias, 2006).

Material Science and Molecular Design

This compound is also relevant in material science and molecular design. A study by Samsonowicz et al. (2007) on the IR, Raman, and NMR spectra of nitrobenzoic acids, including derivatives of this compound, provided important data for the design and analysis of new materials (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007). Furthermore, research by Bettencourt‐Dias et al. (2005) on thiophene derivatives emphasized the influence of functional groups, including nitrobenzoic acids, on the packing structure of these compounds, contributing to the understanding of intermolecular forces in solid-state chemistry (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Mechanism of Action

While the specific mechanism of action for 4-Nitrobenzo[b]thiophene-2-carboxylic acid is not explicitly mentioned in the sources, thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

properties

IUPAC Name |

4-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSZLRCSIQTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622620 | |

| Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19995-46-1 | |

| Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

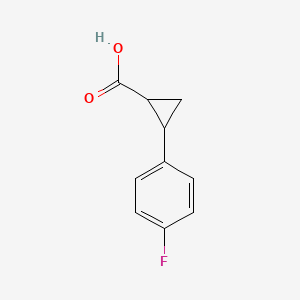

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

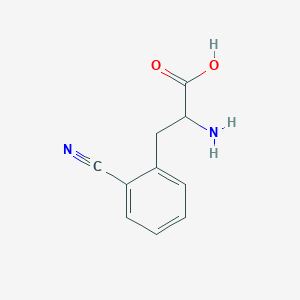

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

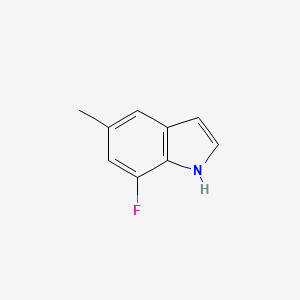

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)